1-((3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
Description
The compound 1-((3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a pyrazoline derivative featuring a bromophenyl group at position 3, a chlorophenyl group at position 5 of the pyrazole ring, and an indoline-2,3-dione (isatin) moiety. Pyrazoline derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
1-[[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClN3O2/c25-16-11-9-15(10-12-16)20-13-22(17-5-1-3-7-19(17)26)29(27-20)14-28-21-8-4-2-6-18(21)23(30)24(28)31/h1-12,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVMAHDFDQQQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=CC=CC=C4C(=O)C3=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione represents a novel class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound features a complex structure combining an indoline moiety with a pyrazole ring. Its molecular formula is .
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole compounds have shown promising results against various bacterial and fungal strains.
- Anti-inflammatory Properties : Certain derivatives have demonstrated significant anti-inflammatory effects.
- Anticancer Potential : Some studies suggest that these compounds can inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Specific Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anti-inflammatory | COX inhibition | |
| Anticancer | Inhibition of cancer cell proliferation |
The biological activities of the compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The pyrazole ring enhances the lipophilicity of the compound, facilitating its penetration into bacterial membranes and leading to cell lysis.
- Anti-inflammatory Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar pyrazole derivatives:
- A study published in MDPI demonstrated that substituted pyrazoles exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , with some compounds showing higher efficacy than standard antibiotics .
- Another research highlighted the anti-inflammatory properties of pyrazole derivatives, where compounds showed superior COX-2 selectivity compared to celecoxib, a known COX inhibitor .
Table 2: Comparative Study on Antimicrobial Efficacy
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound under discussion has been explored for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has shown that pyrazole derivatives can interact with various molecular targets involved in cancer progression, leading to enhanced therapeutic effects .
Antimicrobial Properties
Compounds similar to 1-((3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione have demonstrated antimicrobial activity against a range of pathogens. These compounds can disrupt bacterial cell membranes or inhibit essential enzymatic functions, making them potential candidates for developing new antibiotics .
Neuroprotective Effects
Research into pyrazole derivatives has also highlighted their neuroprotective effects. These compounds are believed to modulate neurotransmitter systems and possess antioxidant properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For example, the reaction of 4-bromophenyl and 2-chlorophenyl with appropriate precursors under controlled conditions leads to the formation of the desired product. Various modifications can enhance its solubility and bioavailability, critical factors for pharmaceutical applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their anticancer activity. The results indicated that specific modifications to the pyrazole ring significantly increased cytotoxicity against various cancer cell lines. The compound was among those tested and showed promising results in inhibiting cell proliferation .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of different pyrazole derivatives, the compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to its ability to interfere with bacterial cell wall synthesis .
Case Study 3: Neuroprotection
A recent investigation into neuroprotective agents highlighted the efficacy of certain pyrazole derivatives in preventing neuronal cell death in vitro. The compound showed potential in reducing oxidative stress markers and improving cell viability under neurotoxic conditions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Features
The table below compares the target compound with key structural analogues, emphasizing substituent variations and their implications:
Key Observations:
Crystallographic and Conformational Analysis
Crystallographic data for analogues reveal how substituents affect molecular packing:
- 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole crystallizes in an orthorhombic system (space group P212121) with unit cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å . The fluorine atom participates in C–H···F interactions, stabilizing the lattice.
- 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one exhibits intermolecular C–H···O interactions involving the carbonyl group .
The target compound’s 2-chlorophenyl group may introduce steric hindrance or unique C–H···Cl interactions, altering packing efficiency compared to methoxy or fluorine-containing analogues.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
